4,6,7-trimethoxyquinolin-2(1H)-one
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Overview
Description
4,6,7-trimethoxyquinolin-2(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trimethoxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Methoxylation: Introduction of methoxy groups at the 4, 6, and 7 positions using methanol and a catalyst.
Cyclization: Formation of the quinolin-2(1H)-one core through cyclization reactions under specific conditions, such as heating and the use of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6,7-trimethoxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the methoxy positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of reagents like halogens, alkylating agents, or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4,6,7-trimethoxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6,7-trimethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its binding affinity to target proteins, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyquinoline
- 6-methoxyquinoline
- 7-methoxyquinoline
- 4,6-dimethoxyquinoline
- 4,7-dimethoxyquinoline
Uniqueness
4,6,7-trimethoxyquinolin-2(1H)-one is unique due to the presence of three methoxy groups, which significantly influence its chemical properties and potential applications. This compound exhibits distinct reactivity and biological activities compared to its mono- and dimethoxy counterparts.
Properties
CAS No. |
1245806-52-3 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4,6,7-trimethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO4/c1-15-9-6-12(14)13-8-5-11(17-3)10(16-2)4-7(8)9/h4-6H,1-3H3,(H,13,14) |
InChI Key |
SAUZEEYESKOTJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)NC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
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